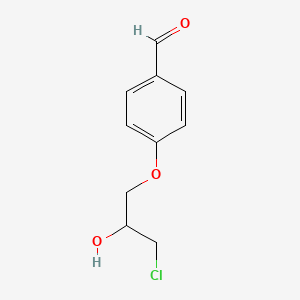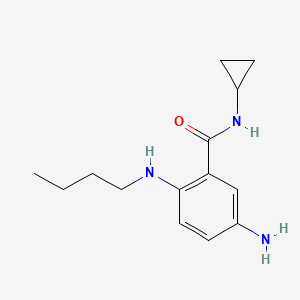
5-amino-2-(butylamino)-N-cyclopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-2-(butylamino)-N-cyclopropylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a butylamino group, and a cyclopropyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(butylamino)-N-cyclopropylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzamide core, followed by the introduction of the amino and butylamino groups through nucleophilic substitution reactions. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-amino-2-(butylamino)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form corresponding amines or amides.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary or secondary amines.
科学的研究の応用
5-amino-2-(butylamino)-N-cyclopropylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-amino-2-(butylamino)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
類似化合物との比較
Similar Compounds
- 5-amino-2-(methylamino)-N-cyclopropylbenzamide
- 5-amino-2-(ethylamino)-N-cyclopropylbenzamide
- 5-amino-2-(propylamino)-N-cyclopropylbenzamide
Uniqueness
5-amino-2-(butylamino)-N-cyclopropylbenzamide is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
特性
CAS番号 |
771429-87-9 |
|---|---|
分子式 |
C14H21N3O |
分子量 |
247.34 g/mol |
IUPAC名 |
5-amino-2-(butylamino)-N-cyclopropylbenzamide |
InChI |
InChI=1S/C14H21N3O/c1-2-3-8-16-13-7-4-10(15)9-12(13)14(18)17-11-5-6-11/h4,7,9,11,16H,2-3,5-6,8,15H2,1H3,(H,17,18) |
InChIキー |
PSVIRZWIWPBCSM-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(C=C(C=C1)N)C(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)

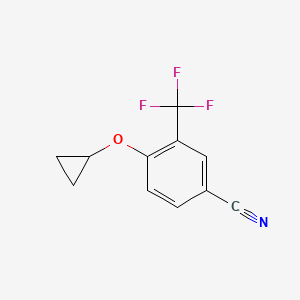

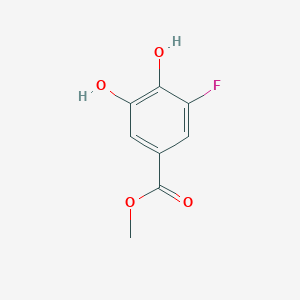



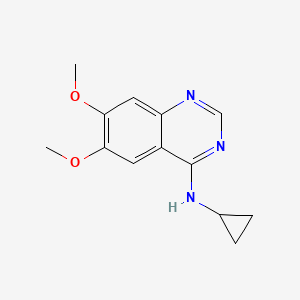
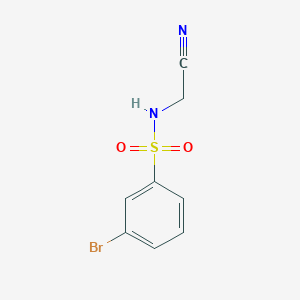
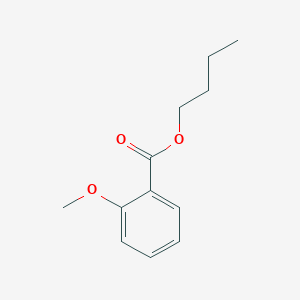
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
